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Compound Name: 2,4-Dibromo-6-fluorophenol

Cat. No.: B1304671

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dibromo-6-fluorophenol is a halogenated aromatic compound of significant interest in
organic synthesis and medicinal chemistry. Its trifunctionalized benzene ring, featuring bromine,
fluorine, and hydroxyl moieties, offers a versatile scaffold for the development of novel
molecules with potential applications in pharmaceuticals, agrochemicals, and materials
science. The strategic placement of these functional groups allows for a variety of chemical
transformations, making it a valuable building block for the synthesis of more complex
structures. This technical guide provides a comprehensive overview of its chemical identity,
structure, properties, a plausible synthetic route, and expected analytical data.

Chemical Identity and Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2,4-
Dibromo-6-fluorophenol.[1][2][3] The chemical structure consists of a phenol ring substituted
with two bromine atoms at positions 2 and 4, and a fluorine atom at position 6.

Caption: Chemical structure of 2,4-Dibromo-6-fluorophenol.

Physicochemical Properties
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A summary of the key physicochemical properties of 2,4-Dibromo-6-fluorophenol is
presented in the table below.

Property Value Reference
IUPAC Name 2,4-Dibromo-6-fluorophenol [1112][3]
Molecular Formula CeH3Br2FO [1]
Molecular Weight 269.89 g/mol [1]

CAS Number 576-86-3 [11[2]
Appearance White to off-white solid

Melting Point 30-33 °C

Boiling Point Not available

Soluble in organic solvents
Solubility such as chloroform and

dichloromethane.

Experimental Protocols
Synthesis of 2,4-Dibromo-6-fluorophenol

A plausible and efficient method for the synthesis of 2,4-Dibromo-6-fluorophenol is through
the electrophilic bromination of 2-fluorophenol. The hydroxyl group of the phenol is a strong
activating group, directing the incoming electrophiles (bromine) to the ortho and para positions.
By using an excess of the brominating agent, di-substitution can be achieved.

Materials:

2-Fluorophenol

Liquid Bromine (Br2)

Glacial Acetic Acid

Sodium bisulfite (NaHSO3) solution (10% w/v)
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e Sodium bicarbonate (NaHCO3) solution (saturated)
¢ Anhydrous magnesium sulfate (MgSOQOa)

e Dichloromethane (CH2Cl2)

» Round-bottom flask

e Dropping funnel

e Magnetic stirrer

* Ice bath

e Separatory funnel

» Rotary evaporator

Procedure:

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-
fluorophenol (1.0 equivalent) in glacial acetic acid.

e Cool the flask in an ice bath to 0-5 °C.

e Slowly add a solution of liquid bromine (2.2 equivalents) in glacial acetic acid dropwise to the
stirred solution of 2-fluorophenol over a period of 30-60 minutes, maintaining the
temperature below 10 °C.

» After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4
hours, or until TLC analysis indicates the consumption of the starting material.

e Quench the reaction by slowly adding a 10% aqueous solution of sodium bisulfite until the
red-orange color of excess bromine disappears.

o Transfer the mixture to a separatory funnel and dilute with dichloromethane.
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» Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and
brine.

» Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent
under reduced pressure using a rotary evaporator.

e The crude product can be purified by column chromatography on silica gel using a mixture of
hexane and ethyl acetate as the eluent to afford pure 2,4-Dibromo-6-fluorophenol.

Synthesis Workflow

h aq. NaHSO. Aqueous Work-up Dry (MgSO:) and Purify by Column
aHS0: (DCM, Hz0, NaHCO:, Bring) Concentrate |~ * | Chromatography

Click to download full resolution via product page

Caption: Experimental workflow for the synthesis of 2,4-Dibromo-6-fluorophenol.

Analytical Data

The structural confirmation of 2,4-Dibromo-6-fluorophenol is typically achieved through a
combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region,
corresponding to the two non-equivalent aromatic protons. The proton at position 5 will likely
appear as a doublet, coupled to the fluorine at position 6. The proton at position 3 will appear
as a singlet or a very narrowly split doublet due to a small four-bond coupling to the fluorine.
The hydroxyl proton will appear as a broad singlet, and its chemical shift can vary depending
on the concentration and solvent.

13C NMR: The carbon NMR spectrum is expected to display six distinct signals for the six
aromatic carbons, as they are all in different chemical environments. The carbon atoms
attached to the electronegative halogens and the hydroxyl group will be significantly
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deshielded. The carbon attached to the fluorine will exhibit a large one-bond C-F coupling

constant.

Expected *H NMR Data (Predicted)

Proton Chemical Shift (ppm)
H-3 ~7.5

H-5 ~7.2

OH Variable

Expected 13C NMR Data (Predicted)

Carbon Chemical Shift (ppm)

C-1 (C-OH) ~150-155

C-2 (C-Br) ~110-115

C-3 (C-H) ~130-135

C-4 (C-Br) ~115-120

C-5 (C-H) ~125-130

C-6 (C-F) ~155-160 (d, 1JCF = 240-250 Hz)

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule.
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Expected IR Absorption Data

Frequency (cm™1) Functional Group
3550-3200 O-H

3100-3000 C-H (aromatic)
1600-1450 C=C (aromaitic)
1260-1000 C-O

1250-1150 C-F

690-515 C-Br

Mass Spectrometry (MS)

The mass spectrum, typically obtained using electron ionization (El), will show a molecular ion
peak (M*). Due to the presence of two bromine atoms, a characteristic isotopic pattern will be
observed for the molecular ion and any bromine-containing fragments. The M+, [M+2]*, and
[M+4]+ peaks will appear in an approximate ratio of 1:2:1, which is a clear indicator of the
presence of two bromine atoms. Common fragmentation pathways would involve the loss of a
bromine atom, a hydrogen atom, or the hydroxyl group.

Safety and Handling

2,4-Dibromo-6-fluorophenol should be handled with care in a well-ventilated fume hood. It is
expected to be an irritant to the skin, eyes, and respiratory tract. Appropriate personal
protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn
at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by
the supplier.

Conclusion

2,4-Dibromo-6-fluorophenol is a valuable synthetic intermediate with a rich potential for
chemical modification. This guide has provided a detailed overview of its structure, properties,
a practical synthetic protocol, and expected analytical data to support researchers and
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scientists in its use and characterization. The provided information serves as a foundational
resource for professionals in drug development and other areas of chemical research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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